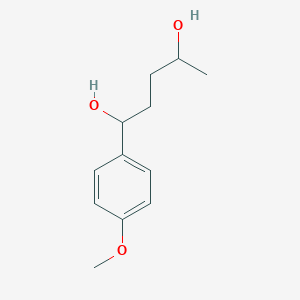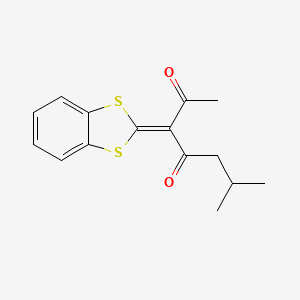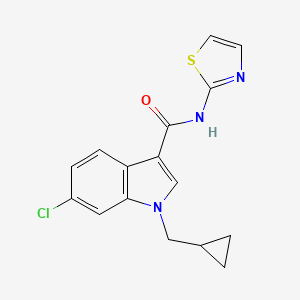
4-Butyl-2,3-dichloroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-2,3-dichloroaniline: is an organic compound belonging to the class of chloroanilines It is characterized by the presence of a butyl group attached to the fourth position of the benzene ring, and two chlorine atoms attached to the second and third positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2,3-dichloroaniline can be achieved through several methods. One common approach involves the chlorination of 4-butylaniline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 4-Butyl-2,3-dichloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines or reduced derivatives.
Substitution: Formation of substituted anilines with various functional groups.
科学的研究の応用
4-Butyl-2,3-dichloroaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Butyl-2,3-dichloroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical processes. For example, it may inhibit certain enzymes involved in cell growth, leading to potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research.
類似化合物との比較
2,3-Dichloroaniline: Lacks the butyl group, resulting in different chemical and biological properties.
4-Butylaniline: Lacks the chlorine atoms, leading to different reactivity and applications.
2,4-Dichloroaniline: Has chlorine atoms at different positions, affecting its chemical behavior.
Uniqueness: 4-Butyl-2,3-dichloroaniline is unique due to the presence of both the butyl group and the specific positioning of chlorine atoms
特性
CAS番号 |
862780-28-7 |
|---|---|
分子式 |
C10H13Cl2N |
分子量 |
218.12 g/mol |
IUPAC名 |
4-butyl-2,3-dichloroaniline |
InChI |
InChI=1S/C10H13Cl2N/c1-2-3-4-7-5-6-8(13)10(12)9(7)11/h5-6H,2-4,13H2,1H3 |
InChIキー |
NIIVWVLELJMYMA-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C(=C(C=C1)N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate](/img/structure/B15159168.png)
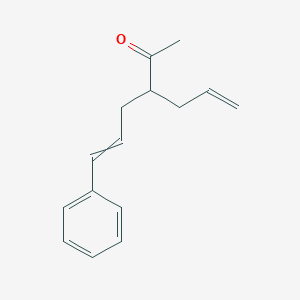
![2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene](/img/structure/B15159189.png)
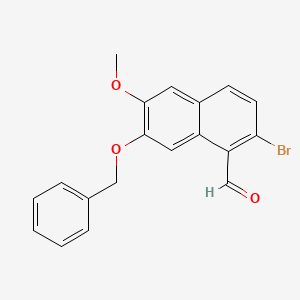
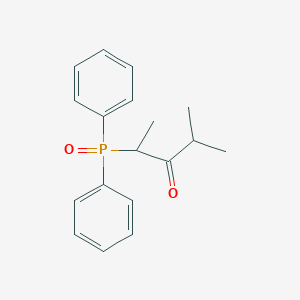
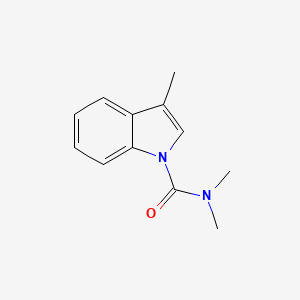
![5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B15159233.png)

